

Comprehensive Analytical Characterization of 5-(Hydroxymethyl)piperidin-2-one: A Multi-Technique Approach

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

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Abstract

5-(Hydroxymethyl)piperidin-2-one is a chiral heterocyclic compound featuring a δ -lactam ring, which serves as a valuable building block in pharmaceutical and chemical synthesis.^[1] Its precise structural features, including a stereocenter and functional groups prone to hydrogen bonding (hydroxyl, amide), necessitate a robust, multi-faceted analytical strategy to ensure identity, purity, and stability. This application note provides a comprehensive guide detailing a suite of orthogonal analytical methods for the thorough characterization of this molecule. We present detailed protocols for chromatographic, spectroscopic, thermal, and crystallographic techniques, explaining the causality behind each experimental choice to provide a self-validating analytical workflow.

Introduction: The Need for a Multi-Modal Characterization

The quality and performance of a final active pharmaceutical ingredient (API) or chemical product are fundamentally dependent on the quality of its starting materials and intermediates. **5-(Hydroxymethyl)piperidin-2-one**, with its potential for stereoisomerism and multiple functional groups, requires rigorous analytical control. A single analytical technique is insufficient to confirm its identity, quantify its purity, identify potential impurities (isomeric, enantiomeric, or process-related), and characterize its solid-state properties.

This guide outlines an integrated analytical workflow designed to provide a complete profile of the molecule. By combining data from chromatographic, spectroscopic, and thermal analyses, researchers can establish a comprehensive control strategy suitable for research, development, and quality control environments.

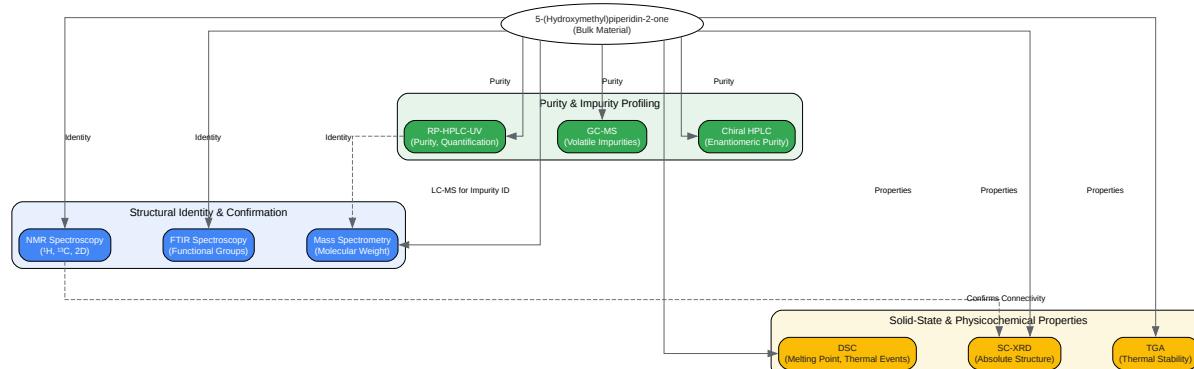
Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the target molecule.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[2] [3]
Molecular Weight	129.16 g/mol	[2]
Appearance	Solid	
Melting Point	144-146 °C (for (R)-enantiomer)	[1]
InChIKey	ASQVPLMNHXQYMU-UHFFFAOYSA-N	[3]
Predicted XLogP3	-0.8	[2]

Integrated Analytical Workflow

The characterization of **5-(Hydroxymethyl)piperidin-2-one** is best approached as a holistic process where each technique provides a unique piece of the puzzle. The workflow below illustrates the relationship between different analytical methods for establishing identity, purity, and solid-state characteristics.

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Caption: Integrated workflow for the characterization of **5-(Hydroxymethyl)piperidin-2-one**.

Chromatographic Methods: Purity and Separation

Chromatography is the cornerstone for assessing purity and resolving mixtures. For a chiral molecule like this, both achiral and chiral methods are essential.

Reversed-Phase HPLC for Purity and Quantification

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for separating the main compound from non-volatile process-related impurities

and degradation products.^{[4][5]} Its high resolution and compatibility with UV detection make it ideal for purity assessment by area percent and for accurate quantification against a reference standard. Due to the lack of a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary.

Protocol: RP-HPLC-UV

- Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).

- Materials & Reagents:

- **5-(Hydroxymethyl)piperidin-2-one** reference standard.
- Acetonitrile (HPLC grade).
- Water (Ultrapure, 18.2 MΩ·cm).
- Phosphoric acid (for pH adjustment).

- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Standard reversed-phase column for good retention and separation of polar to moderately nonpolar compounds.
Mobile Phase	A: 0.1% H ₃ PO ₄ in Water B: Acetonitrile	A gradient is recommended to elute impurities with a wide range of polarities.
Gradient	0-20 min: 5% to 95% B 20-25 min: 95% B 25-30 min: 5% B (re-equilibration)	Ensures elution of late-eluting impurities and prepares the column for the next injection.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 °C	Maintains consistent retention times and peak shapes.
Detection	UV at 210 nm	The amide chromophore absorbs at low UV wavelengths.
Injection Vol.	10 µL	Balances sensitivity with the risk of peak distortion from overloading.

- Solution Preparation:

- Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

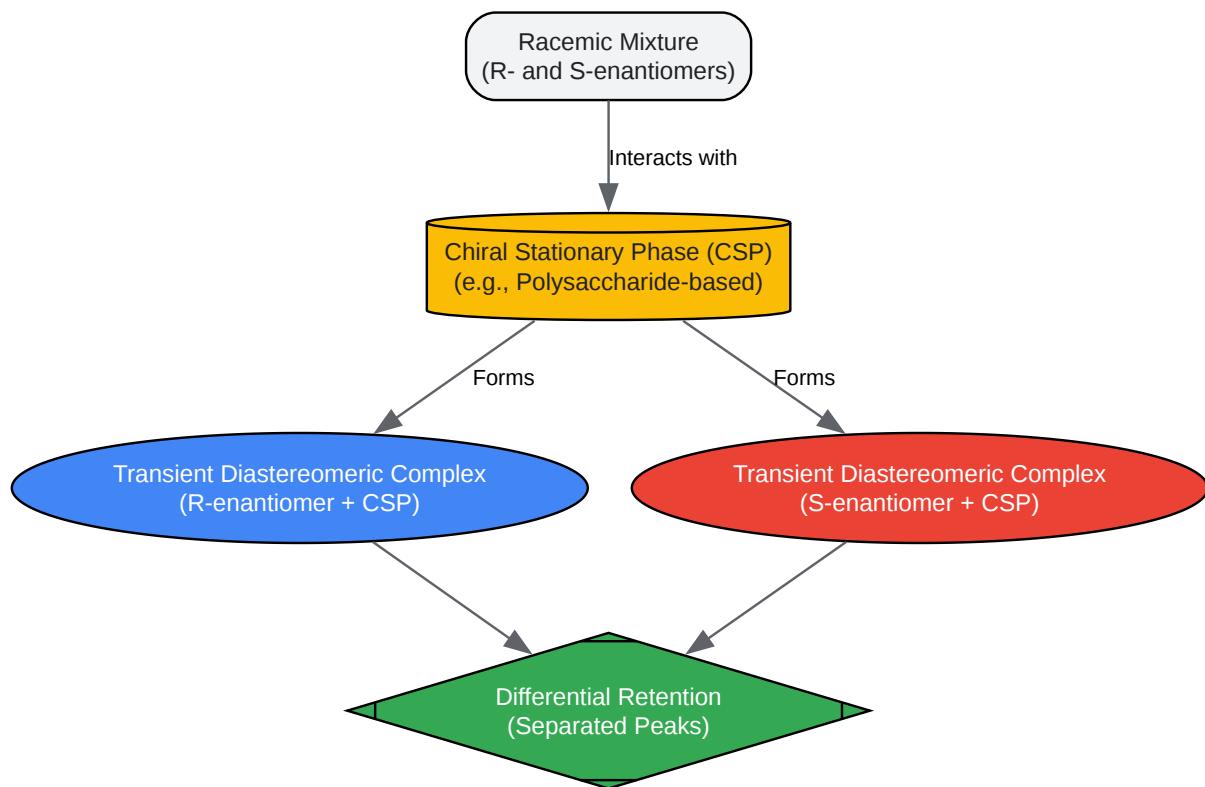
- Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

- Data Analysis:

- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Quantification: Generate a five-point calibration curve using serial dilutions of the standard solution. Quantify the sample by interpolating its peak area from the linear regression of the calibration curve.[5]

Chiral HPLC for Enantiomeric Purity

Causality: Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, it is critical to separate and quantify the enantiomers. This cannot be achieved on a standard achiral column and requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7]



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Caption: Principle of chiral separation via diastereomeric interactions on a CSP.

Protocol: Chiral HPLC

- Instrumentation: HPLC system as described for RP-HPLC.
- Chromatographic Conditions:
 - Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column (e.g., IA, IB, IC), is a common starting point.
 - Mobile Phase: Typically a normal-phase solvent system, such as Hexane/Ethanol (e.g., 90:10 v/v). Isocratic elution is preferred.[8]
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV at 210 nm.
- Procedure:
 - Dissolve the sample in the mobile phase.
 - Inject onto the chiral column and monitor the chromatogram.
 - Optimize the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation (Resolution > 1.5).
- Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
 - $e.e. (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$

Spectroscopic Methods: Structural Elucidation

Spectroscopy provides definitive evidence of molecular structure and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR

identifies all unique carbon atoms.^[9] 2D NMR experiments like COSY and HSQC are used to confirm proton-proton and proton-carbon correlations, respectively, leading to unambiguous structural assignment.

Protocol: ^1H and ^{13}C NMR

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will not exchange with the -OH and -NH protons, allowing them to be observed.
- Data Acquisition: Acquire standard ^1H , ^{13}C , and DEPT-135 spectra. If needed, run 2D COSY and HSQC experiments.
- Expected ^1H NMR Signals (in DMSO-d₆):
 - A multiplet for the proton at C5.
 - A doublet for the two protons of the hydroxymethyl group (-CH₂OH).
 - Multiplets for the methylene protons at C3 and C4.
 - A broad singlet for the amide proton (-NH-).
 - A triplet for the hydroxyl proton (-OH).
- Expected ^{13}C NMR Signals (in DMSO-d₆):
 - A signal for the carbonyl carbon (C2) in the range of 170-175 ppm.
 - A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.
 - Signals for the methine (C5) and methylene (C3, C4) carbons of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.^[10] For

this compound, it is used to confirm the presence of the hydroxyl, amide N-H, and lactam carbonyl groups.[11][12]

Protocol: ATR-FTIR

- Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm^{-1} .
- Key Vibrational Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3300 (broad)	O-H stretch	Hydroxyl (-OH)
~3200	N-H stretch	Amide (-NH-)
~2940, ~2860	C-H stretch	Aliphatic CH_2
~1650	C=O stretch	δ -Lactam (Amide I)
~1550	N-H bend	Amide II
~1050	C-O stretch	Primary Alcohol

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, serving as a crucial confirmation of its elemental formula.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion $[\text{M}+\text{H}]^+$.

Protocol: ESI-MS

- Instrumentation: Mass spectrometer with an ESI source (can be coupled to an LC system).

- Sample Preparation: Dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile/water and infuse it directly into the source.
- Data Analysis:
 - Confirm the presence of the protonated molecular ion at m/z 130.0863, corresponding to the formula $[C_6H_{11}NO_2 + H]^+$.^[3]
 - Analyze fragmentation patterns (if any) to further support the proposed structure.

Thermal and Structural Analysis

These methods characterize the bulk, solid-state properties of the material, which are critical for processing and stability.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the standard method for determining the melting point and assessing the thermal purity of a crystalline solid. A sharp melting endotherm is indicative of a highly pure crystalline material.

Protocol: DSC

- Instrumentation: DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
- Experimental Conditions:
 - Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.^[14]
 - Atmosphere: Nitrogen purge gas at 50 mL/min.
- Analysis: Determine the onset temperature and peak maximum of the melting endotherm. Compare the melting point to literature values.^[1]

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and identify the temperature at which decomposition begins.

[15]

Protocol: TGA

- Instrumentation: TGA instrument.
- Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum pan.
- Experimental Conditions:
 - Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.
 - Atmosphere: Nitrogen purge gas.
- Analysis: Identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[16] It provides unequivocal proof of structure, connectivity, and, for a chiral crystal, the absolute stereochemistry.[17][18]

Protocol Overview: SC-XRD

- Crystal Growth (Critical Step): High-quality single crystals must be grown, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
- Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam in a diffractometer.[16]
- Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The comprehensive characterization of **5-(Hydroxymethyl)piperidin-2-one** requires the logical application of an orthogonal set of analytical techniques. Chromatographic methods establish purity and enantiomeric excess, spectroscopic methods confirm molecular structure and functional groups, and thermal/crystallographic analyses define the solid-state properties. Following the protocols outlined in this application note will enable researchers and drug development professionals to build a complete analytical profile of this important chemical building block, ensuring its quality, safety, and suitability for its intended application.

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